molecular formula C17H34O4 B14264534 3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol CAS No. 136132-41-7

3-[(3-Dodecyloxiran-2-YL)oxy]propane-1,2-diol

Cat. No.: B14264534
CAS No.: 136132-41-7
M. Wt: 302.4 g/mol
InChI Key: PYMCUCOJAYAWTC-UHFFFAOYSA-N
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Description

3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is an organic compound with the molecular formula C15H30O4 It is a derivative of propane-1,2-diol, where one of the hydroxyl groups is substituted with a dodecyloxirane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol typically involves the reaction of dodecyloxirane with propane-1,2-diol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases such as sodium hydroxide or potassium hydroxide, which facilitate the opening of the epoxide ring in dodecyloxirane and its subsequent reaction with propane-1,2-diol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The hydroxyl groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaCl, NaBr) or amines (e.g., NH3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a pharmaceutical intermediate.

    Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Propane-1,2-diol: A simpler diol without the dodecyloxirane moiety.

    Dodecyloxirane: An epoxide with a dodecyl group.

    1,2-Propanediol, 3-[(3-dodecyloxiranyl)oxy]-: A closely related compound with similar chemical properties.

Uniqueness

3-[(3-Dodecyloxiran-2-yl)oxy]propane-1,2-diol is unique due to the presence of both the dodecyloxirane and propane-1,2-diol moieties, which confer distinct chemical and physical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with simpler compounds.

Properties

CAS No.

136132-41-7

Molecular Formula

C17H34O4

Molecular Weight

302.4 g/mol

IUPAC Name

3-(3-dodecyloxiran-2-yl)oxypropane-1,2-diol

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(21-16)20-14-15(19)13-18/h15-19H,2-14H2,1H3

InChI Key

PYMCUCOJAYAWTC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCC1C(O1)OCC(CO)O

Origin of Product

United States

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